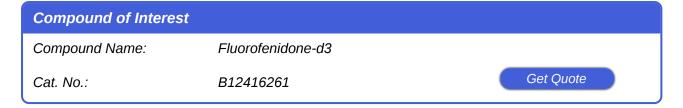


Commercial Availability and Technical Guide for Fluorofenidone-d3 in Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Fluorofenidone-d3** for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard and in understanding its application in analytical methodologies. This document includes a summary of supplier information, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of key workflows and signaling pathways.

Commercial Availability of Fluorofenidone-d3

Fluorofenidone-d3, a deuterium-labeled version of the anti-fibrotic and anti-inflammatory compound Fluorofenidone (also known as AKF-PD), is available from specialized chemical suppliers for research use. It is primarily utilized as an internal standard in bioanalytical methods, such as those for pharmacokinetic and metabolic studies of Fluorofenidone.

Below is a summary of the commercial availability of **Fluorofenidone-d3**. While a comprehensive list of all potential suppliers is beyond the scope of this guide, the following provides key information from a confirmed supplier. Researchers are encouraged to contact suppliers directly for the most up-to-date information and to inquire about availability from other reputable vendors of stable isotope-labeled compounds.



Supplier	Product Name	Catalog Number	Purity	Available Quantities	Intended Use
MedChemEx press	Fluorofenidon e-d3	HY-121246S	Not specified on webpage; typically ≥98% for deuterated standards. A Certificate of Analysis should be requested for exact purity.	Not specified on webpage; inquire for available sizes.	For research use only. Indicated as a stable isotope-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Experimental Protocol: Quantification of Fluorofenidone in Biological Matrices using LC-MS/MS with Fluorofenidone-d3 as an Internal Standard

The following is a representative, detailed protocol for the quantification of Fluorofenidone in a biological matrix (e.g., plasma) using a validated LC-MS/MS method with **Fluorofenidone-d3** as an internal standard. This protocol is based on established principles of bioanalytical method validation and common practices for similar small molecules.[2][3][4][5]

- 1. Materials and Reagents
- · Fluorofenidone analytical standard
- Fluorofenidone-d3 (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Formic acid (LC-MS grade)
- Ultrapure water
- Control biological matrix (e.g., human plasma)
- 2. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluorofenidone and **Fluorofenidone-d3** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Fluorofenidone stock solution with a 50:50
 mixture of acetonitrile and water to prepare working standard solutions for the calibration
 curve and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the **Fluorofenidone-d3** stock solution with the same diluent to achieve a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
- 3. Sample Preparation (Protein Precipitation)
- To 100 μL of the biological matrix sample (blank, calibration standard, QC, or unknown sample), add 20 μL of the internal standard working solution and vortex briefly.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Instrumentation and Conditions



- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
 - Monitor specific precursor-to-product ion transitions for Fluorofenidone and Fluorofenidone-d3.
- 5. Method Validation
- The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][6] This includes assessing:
 - Selectivity and Specificity
 - Accuracy and Precision
 - Calibration Curve Linearity and Range

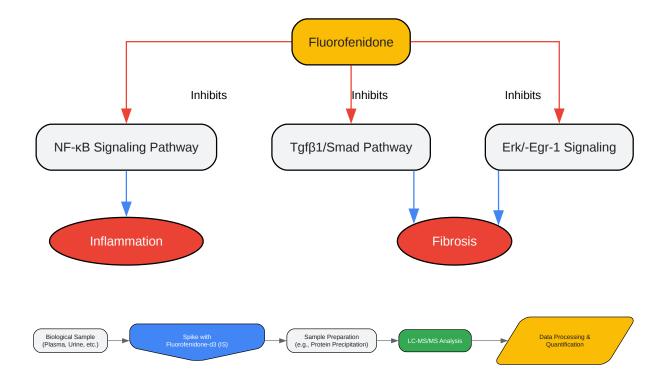


- Lower Limit of Quantification (LLOQ)
- Matrix Effect
- Recovery
- Stability (freeze-thaw, short-term, long-term, and post-preparative)

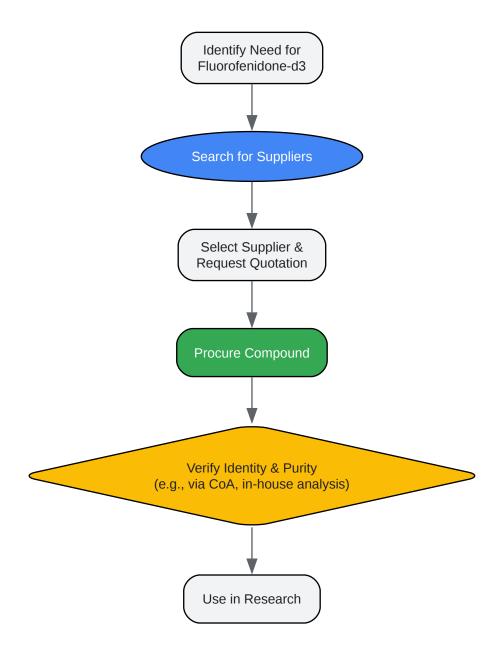
Visualizations

Signaling Pathways of Fluorofenidone

The parent compound, Fluorofenidone, has been shown to exert its anti-inflammatory and anti-fibrotic effects through the modulation of several key signaling pathways.







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